molecular formula C20H24N6O2 B12245418 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine

Cat. No.: B12245418
M. Wt: 380.4 g/mol
InChI Key: CAOOISRZCOKPRQ-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C20H24N6O2/c1-24-17(6-9-21-24)20(27)25-10-7-14(8-11-25)13-28-19-5-4-18-22-16(15-2-3-15)12-26(18)23-19/h4-6,9,12,14-15H,2-3,7-8,10-11,13H2,1H3

InChI Key

CAOOISRZCOKPRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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